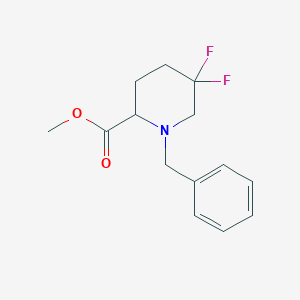
Methyl 1-benzyl-5,5-difluoropiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzyl-5,5-difluoropiperidine-2-carboxylate is a chemical compound with the molecular formula C14H17F2NO2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two fluorine atoms at the 5-position, a benzyl group at the 1-position, and a methyl ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced at the 5-position using fluorinating agents under controlled conditions.
Benzylation: The benzyl group is added at the 1-position through a nucleophilic substitution reaction.
Esterification: The carboxylate group is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-5,5-difluoropiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-benzyl-5,5-difluoropiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-5,5-difluoropiperidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and benzyl group may enhance its binding affinity to certain receptors or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzylpiperidine-2-carboxylate: Lacks the fluorine atoms, which may result in different chemical and biological properties.
Methyl 1-phenylpiperidine-2-carboxylate: Contains a phenyl group instead of a benzyl group, affecting its reactivity and interactions.
Uniqueness
Methyl 1-benzyl-5,5-difluoropiperidine-2-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H17F2NO2 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 1-benzyl-5,5-difluoropiperidine-2-carboxylate |
InChI |
InChI=1S/C14H17F2NO2/c1-19-13(18)12-7-8-14(15,16)10-17(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI Key |
DCECHMXDSYWIDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CN1CC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















